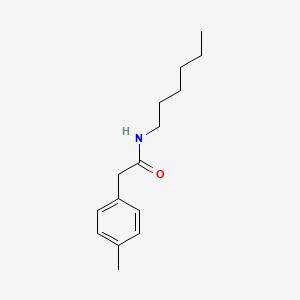
N-hexyl-2-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hexyl-2-(4-methylphenyl)acetamide is an organic compound with a unique chemical structure It is characterized by the presence of a hexyl chain attached to an acetamide group, which is further connected to a 4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylacetic acid with hexylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Starting Materials: 4-methylphenylacetic acid and hexylamine.
Reaction Conditions: The reaction can be performed in the presence of a dehydrating agent such as thionyl chloride or using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Product Isolation: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-hexyl-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
N-hexyl-2-(4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-hexyl-2-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The hexyl chain and the aromatic ring contribute to the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target molecules, enhancing the compound’s effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Acetamido-2-methylphenyl)acetamide: Similar in structure but with different substituents on the aromatic ring.
N-(2-Hydroxy-4-methylphenyl)acetamide: Contains a hydroxyl group, which alters its chemical properties and reactivity.
N-(4-Methoxyphenyl)acetamide: Features a methoxy group, affecting its solubility and interaction with other molecules.
Uniqueness
N-hexyl-2-(4-methylphenyl)acetamide is unique due to the presence of the hexyl chain, which imparts distinct hydrophobic properties and influences its interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired.
Propiedades
Fórmula molecular |
C15H23NO |
|---|---|
Peso molecular |
233.35 g/mol |
Nombre IUPAC |
N-hexyl-2-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-11-16-15(17)12-14-9-7-13(2)8-10-14/h7-10H,3-6,11-12H2,1-2H3,(H,16,17) |
Clave InChI |
BITCZDLKEKAZOO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)CC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-chloro-6-fluorophenyl)-N-[3-(diethylamino)propyl]acetamide](/img/structure/B14959917.png)
![4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B14959922.png)
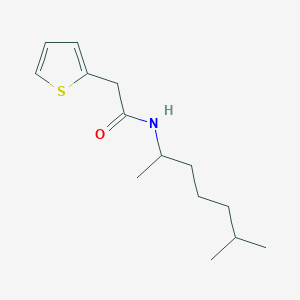
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(propanoylamino)benzamide](/img/structure/B14959935.png)
![2-{[3-(benzylsulfonyl)propanoyl]amino}-N-cyclohexylbenzamide](/img/structure/B14959939.png)
![4-methoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14959940.png)

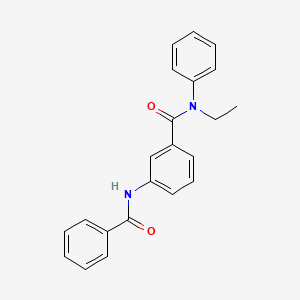
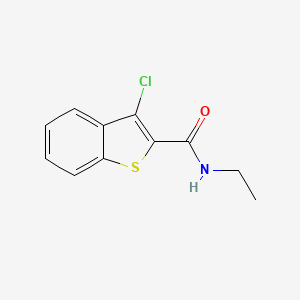
![2,2-dimethyl-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14959972.png)
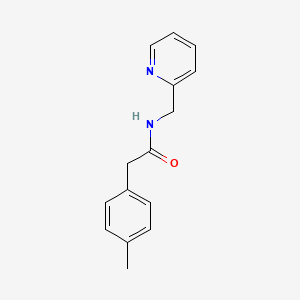


![1-cyclohexyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959988.png)
